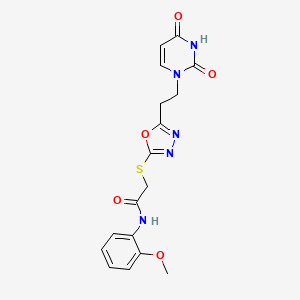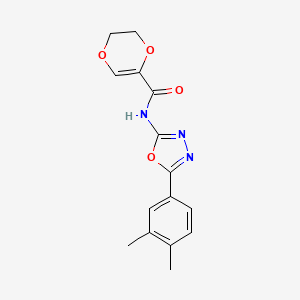![molecular formula C21H28FN3O B2821766 3-[[1-(Cyclopentylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one CAS No. 2415573-94-1](/img/structure/B2821766.png)
3-[[1-(Cyclopentylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of quinazolinone, which is a class of organic compounds that are commonly used in the synthesis of pharmaceuticals . The compound also contains a piperidine ring, which is a common structural element in many pharmaceuticals .
Molecular Structure Analysis
The compound contains a quinazolinone core, a piperidine ring, and a cyclopentylmethyl group. Quinazolinones are heterocyclic compounds that contain a fused pyrimidine and benzene ring . Piperidine is a six-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups, the overall size and shape of the molecule, and the presence of aromatic systems .Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-[[1-(cyclopentylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O/c1-15-23-20-12-18(22)6-7-19(20)21(26)25(15)14-17-8-10-24(11-9-17)13-16-4-2-3-5-16/h6-7,12,16-17H,2-5,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKVCVWYLGVIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)CC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2,4-dichlorophenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2821689.png)



![(1-Methyltriazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2821693.png)
![Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B2821695.png)





![1-Cyclopropyl-3-(2-fluorophenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2821705.png)